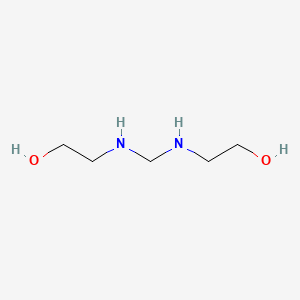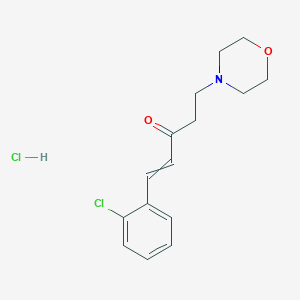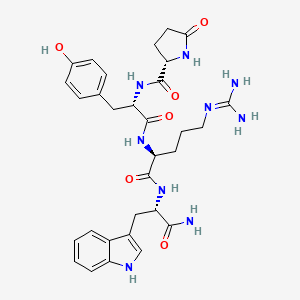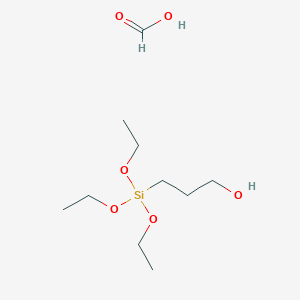
Formic acid;3-triethoxysilylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formic acid;3-triethoxysilylpropan-1-ol is a compound that combines the properties of formic acid and 3-triethoxysilylpropan-1-olIt is a colorless, corrosive liquid with a pungent odor that is completely miscible with water and many polar solvents . 3-triethoxysilylpropan-1-ol is a silane coupling agent with the molecular formula C9H22O4Si. It is used to improve the adhesion between organic polymers and inorganic materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Formic acid can be synthesized through the hydrolysis of formamide or by the oxidation of methanol. The industrial production of formic acid typically involves the reaction of carbon monoxide with sodium hydroxide to form sodium formate, which is then acidified to produce formic acid .
3-triethoxysilylpropan-1-ol can be synthesized by reacting triethoxysilane with allyl alcohol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Analyse Chemischer Reaktionen
Types of Reactions
Formic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to carbon dioxide and water, reduced to methanol, and can participate in esterification reactions to form formate esters .
3-triethoxysilylpropan-1-ol can undergo hydrolysis and condensation reactions. In the presence of water, it hydrolyzes to form silanol groups, which can further condense to form siloxane bonds. This property makes it useful as a coupling agent in various applications .
Common Reagents and Conditions
Oxidation of Formic Acid: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction of Formic Acid: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Hydrolysis of 3-triethoxysilylpropan-1-ol: Typically carried out in the presence of water and an acid or base catalyst.
Major Products Formed
Oxidation of Formic Acid: Carbon dioxide and water.
Reduction of Formic Acid: Methanol.
Hydrolysis of 3-triethoxysilylpropan-1-ol: Silanol groups and ethanol.
Wissenschaftliche Forschungsanwendungen
Formic acid;3-triethoxysilylpropan-1-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of formic acid involves its ability to donate protons (H+) and participate in redox reactions. It can act as a reducing agent, donating electrons to other molecules. In biological systems, formic acid can inhibit certain enzymes and disrupt cellular processes .
3-triethoxysilylpropan-1-ol acts as a coupling agent by forming covalent bonds with both organic polymers and inorganic materials. The hydrolysis of its ethoxy groups forms silanol groups, which can then condense to form siloxane bonds, thereby improving adhesion .
Vergleich Mit ähnlichen Verbindungen
Formic acid is similar to other carboxylic acids such as acetic acid and propionic acid, but it is unique in its simplicity and high reactivity. It is more volatile and has a lower molecular weight compared to other carboxylic acids .
3-triethoxysilylpropan-1-ol is similar to other silane coupling agents such as 3-aminopropyltriethoxysilane and 3-glycidoxypropyltrimethoxysilane. it is unique in its specific functional groups that allow for improved adhesion properties .
List of Similar Compounds
Formic Acid: Acetic acid, Propionic acid.
3-triethoxysilylpropan-1-ol: 3-aminopropyltriethoxysilane, 3-glycidoxypropyltrimethoxysilane.
Eigenschaften
CAS-Nummer |
40171-24-2 |
|---|---|
Molekularformel |
C10H24O6Si |
Molekulargewicht |
268.38 g/mol |
IUPAC-Name |
formic acid;3-triethoxysilylpropan-1-ol |
InChI |
InChI=1S/C9H22O4Si.CH2O2/c1-4-11-14(12-5-2,13-6-3)9-7-8-10;2-1-3/h10H,4-9H2,1-3H3;1H,(H,2,3) |
InChI-Schlüssel |
PGHVWORKDUUSSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCO)(OCC)OCC.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


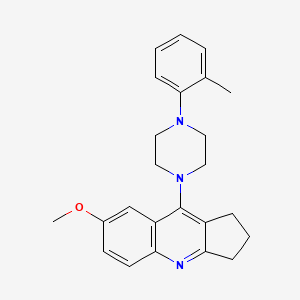
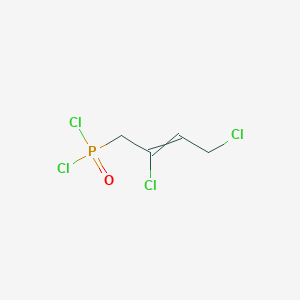
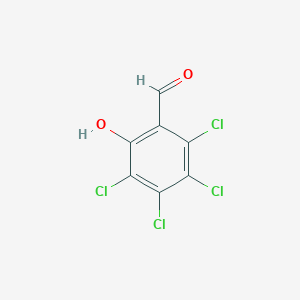
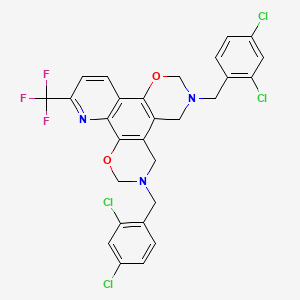

![6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14673669.png)
